2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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Overview
Description
2-({6-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and is further modified with dichlorophenyl and dimethoxyphenyl groups, enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde. The dichlorophenyl group is introduced via a condensation reaction with 2,4-dichlorobenzaldehyde. The final step involves the attachment of the dimethoxyphenyl group through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability .
Chemical Reactions Analysis
Types of Reactions
2-({6-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-({6-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The benzothiazole core is known to interact with various enzymes and receptors, modulating their activity. The dichlorophenyl and dimethoxyphenyl groups further enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-[(2,6-Dichlorophenyl)amino]phenylacetate: Shares the dichlorophenyl group but lacks the benzothiazole core.
(2,4-Dichlorobenzylidene)malonic acid: Contains the dichlorophenyl group but has a different core structure.
Uniqueness
2-({6-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE is unique due to its combination of a benzothiazole core with dichlorophenyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C26H23Cl2N3O3S2 |
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Molecular Weight |
560.5 g/mol |
IUPAC Name |
2-[[6-[(2,4-dichlorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C26H23Cl2N3O3S2/c1-33-22-8-3-16(11-23(22)34-2)9-10-29-25(32)15-35-26-31-21-7-6-19(13-24(21)36-26)30-14-17-4-5-18(27)12-20(17)28/h3-8,11-14H,9-10,15H2,1-2H3,(H,29,32) |
InChI Key |
RKYHBTCUJUIBKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=C(C=C4)Cl)Cl)OC |
Origin of Product |
United States |
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